Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)
Brand Name:
Vulcanchem
CAS No.:
13387-16-1
VCID:
VC0082782
InChI:
InChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12)
SMILES:
C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2
Molecular Formula:
C8H4N2O2S2
Molecular Weight:
224.3 g/mol
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)
CAS No.: 13387-16-1
Main Products
VCID: VC0082782
Molecular Formula: C8H4N2O2S2
Molecular Weight: 224.3 g/mol
CAS No. | 13387-16-1 |
---|---|
Product Name | Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI) |
Molecular Formula | C8H4N2O2S2 |
Molecular Weight | 224.3 g/mol |
IUPAC Name | 3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione |
Standard InChI | InChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12) |
Standard InChIKey | GHISFCSZOFBTGN-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2 |
Canonical SMILES | C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2 |
Synonyms | Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI) |
PubChem Compound | 21815015 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume